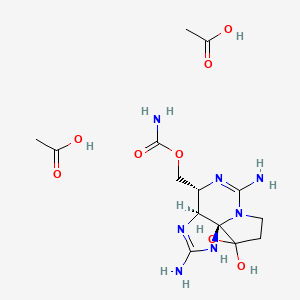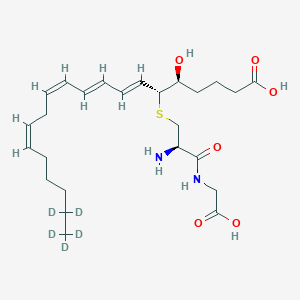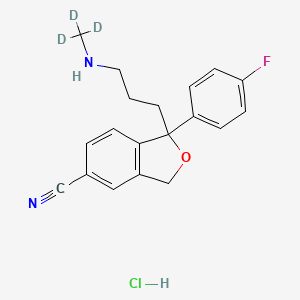
Iopamidol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iopamidol-d3 is a deuterated form of Iopamidol, a nonionic, low-osmolar iodinated contrast agent. It is primarily used in diagnostic imaging, particularly in angiography, to enhance the visibility of internal structures by absorbing X-rays. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iopamidol-d3 involves the incorporation of deuterium atoms into the Iopamidol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Purification: Ensuring the purity of the deuterated compound through techniques such as chromatography.
Quality Control: Rigorous testing to confirm the incorporation of deuterium and the overall quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Iopamidol-d3 can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: The replacement of one atom or group in the molecule with another, which can be achieved using various reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
Iopamidol-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms due to its stable isotope labeling.
Biology: Employed in metabolic studies to track the distribution and breakdown of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Iopamidol.
Industry: Applied in the development of new diagnostic imaging agents and in quality control processes.
Mechanism of Action
Iopamidol-d3 exerts its effects by enhancing the contrast of internal structures in diagnostic imaging. The iodine atoms in the molecule absorb X-rays, making the structures more visible. The deuterium atoms do not significantly alter the mechanism of action but provide a means to study the compound’s behavior in the body.
Molecular Targets and Pathways:
Molecular Targets: Blood vessels, tissues, and organs where the contrast agent is distributed.
Pathways: The compound is distributed through the bloodstream and excreted primarily through the kidneys.
Comparison with Similar Compounds
Iopamidol: The non-deuterated form of Iopamidol-d3, used widely in diagnostic imaging.
Iohexol: Another nonionic, low-osmolar iodinated contrast agent with similar applications.
Iodixanol: A nonionic, iso-osmolar iodinated contrast agent used in similar diagnostic procedures.
Uniqueness of this compound: this compound is unique due to its stable isotope labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This makes it particularly valuable in research settings where understanding the behavior of the compound in the body is crucial.
Properties
CAS No. |
1217831-76-9 |
|---|---|
Molecular Formula |
C17H22I3N3O8 |
Molecular Weight |
780.108 |
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodo-5-[[(2S)-3,3,3-trideuterio-2-hydroxypropanoyl]amino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i1D3 |
InChI Key |
XQZXYNRDCRIARQ-FYFSCIFKSA-N |
SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Synonyms |
N,N’-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl-d3]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide; Iomapidol-d3; B-15000-d3; SQ-13396-d3; Iopamiro-d3; Iopamiron-d3; Isovue-d3; Jopamiro-d3; Niopam-d3; Solutrast-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


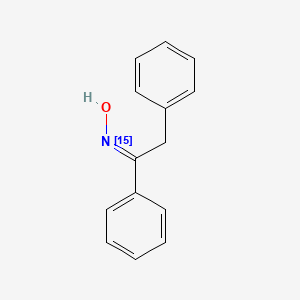
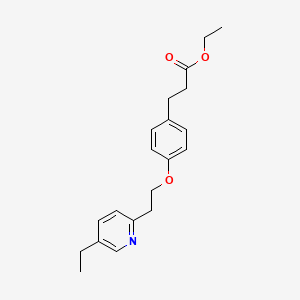
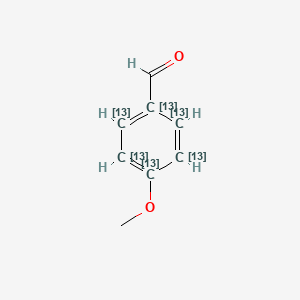

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)
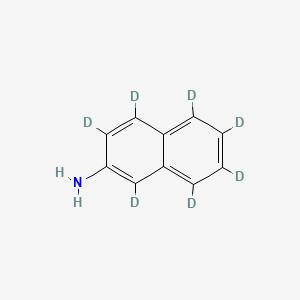
![(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid](/img/structure/B564341.png)
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)
![[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B564344.png)
